2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a pyridazinone derivative characterized by a 4-bromophenyl substituent at position 3 of the pyridazinone core and an acetamide side chain modified with a tetrahydrofuran (oxolan-2-yl)methyl group. Its molecular formula is C₁₈H₁₉BrN₃O₃, with a molecular weight of 414.27 g/mol. Pyridazinone derivatives are widely studied for their pharmacological activities, particularly as agonists or antagonists for G-protein-coupled receptors (GPCRs) such as formyl peptide receptors (FPR1/FPR2), which regulate inflammatory responses and chemotaxis .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-13-5-3-12(4-6-13)15-7-8-17(23)21(20-15)11-16(22)19-10-14-2-1-9-24-14/h3-8,14H,1-2,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCHLNUYZDDZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the pyridazinone derivative with tetrahydrofuran-2-ylmethylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the bromophenyl group, potentially yielding dihydropyridazinones or debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Dihydropyridazinones or debrominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the material science industry, this compound could be used in the development of novel materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
The following table summarizes key structural and functional differences between the target compound and related pyridazinone derivatives:
Key Observations
Substituent Effects on Receptor Selectivity: The target compound’s oxolan-2-ylmethyl group distinguishes it from analogs with methoxybenzyl (e.g., ) or quinazolinyl (e.g., ) side chains. Halogen substitution (Br vs. F) significantly alters electronic properties. The 4-bromophenyl group in the target compound and increases lipophilicity compared to the 4-fluorophenyl analog , which could enhance binding to hydrophobic receptor pockets.
Biological Activity: The FPR2-specific agonist in shares a 4-bromophenyl group with the target compound but incorporates a methyl and methoxybenzyl group. Its demonstrated activity in neutrophil chemotaxis suggests that the target compound may also interact with FPR2, though experimental validation is required. Compound 10 , despite structural similarities (4-bromophenyl, pyridazinone core), is designed for kinase inhibition, highlighting the versatility of pyridazinone scaffolds in targeting diverse pathways.
Physicochemical Properties :
- The oxolan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., methoxybenzyl in or quinazolinyl in ). This modification could enhance pharmacokinetic profiles in vivo.
Biological Activity
The compound 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.6622 g/mol. The structure features a bromophenyl group and a dihydropyridazinone moiety, which are known to contribute to its biological activities.
Research indicates that compounds containing the pyridazinone structure often exhibit phosphodiesterase (PDE) inhibition , particularly targeting PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways. Elevated cAMP levels can result in anti-inflammatory effects and modulation of immune responses, making these compounds potential candidates for treating respiratory and inflammatory diseases .
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Compounds similar to this one have shown promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation through PDE4 inhibition .
- Antimicrobial Activity : Preliminary studies suggest that related pyridazinones exhibit antimicrobial properties against various bacterial strains, indicating potential for use in treating infections .
- Anticancer Potential : The structural characteristics of pyridazinones have been linked to anticancer activities, with some derivatives demonstrating cytotoxic effects on cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyridazinone derivatives:
- Study on PDE4 Inhibition : A study demonstrated that certain pyridazinone derivatives significantly inhibited PDE4 activity, leading to reduced inflammation in animal models of asthma. The specific compound exhibited a dose-dependent response, suggesting its potential use in clinical settings for respiratory diseases .
- Antimicrobial Screening : In vitro tests showed that related compounds had moderate activity against gram-positive bacteria. The presence of specific substituents on the aromatic rings was found to enhance antibacterial efficacy .
- Cytotoxicity Assays : Research involving various cancer cell lines indicated that certain pyridazinone derivatives caused significant cell death, with mechanisms involving apoptosis and cell cycle arrest being investigated .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various pyridazinone derivatives:
Q & A
Q. Data-Driven Example :
| Computational Tool | Application to Compound | Outcome |
|---|---|---|
| AutoDock Vina | COX-2 binding affinity | ΔG = -8.2 kcal/mol (favorable) |
| Gaussian 16 (DFT) | Solubility prediction | LogP = 2.1 (moderate lipophilicity) |
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies for analogs of this compound?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using ISO guidelines .
Structural Analog Heterogeneity : Subtle changes (e.g., methoxy vs. hydroxy groups) drastically alter pharmacodynamics. Compare IC₅₀ values of derivatives in a unified assay .
Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
Q. Case Study :
| Analog Modification | Reported IC₅₀ (μM) in MCF-7 Cells | Key Variable |
|---|---|---|
| 4-Bromophenyl derivative | 12.3 ± 1.5 | 48-hour incubation |
| 4-Fluorophenyl derivative | 25.1 ± 3.2 | 24-hour incubation |
Resolution : Re-test analogs under identical conditions to isolate structural effects.
Advanced: What strategies exist for optimizing the solubility and stability of this compound in aqueous media for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering pH .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety for sustained release .
- Lyophilization : Formulate as a lyophilized powder with trehalose to improve shelf-life .
Q. Stability Data :
| Formulation | Aqueous Solubility (mg/mL) | Half-Life (pH 7.4) |
|---|---|---|
| Free compound | 0.15 | 2.3 hours |
| Cyclodextrin complex | 2.8 | 8.6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
